2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a compound that is functionally related to acetic acid . It is a member of thiophenes and a monocarboxylic acid . It is also related to thiophene-2-carboxylic acid, which is used in the production of suprofen, an active ingredient in some eye drops .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of this compound is similar to that of thiophene, but with additional functional groups .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has demonstrated the synthesis and evaluation of benzofused thiazole derivatives, including compounds derived from 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid, for their potential antioxidant and anti-inflammatory activities. These compounds were synthesized via cyclocondensation reactions and were assessed for their in vitro activities. Some of the derivatives showed significant anti-inflammatory activity and potential antioxidant activity against various radicals, indicating their potential as therapeutic agents for inflammation and oxidative stress-related conditions (Raut et al., 2020).
Biological Importance of Benzothiazole Derivatives
Another area of research has highlighted the broad spectrum of biological activities of benzothiazole derivatives, which include antimicrobial, antitumor, and anti-inflammatory effects. The synthesis and application of these compounds in medicinal chemistry have been explored, with specific examples such as the use of Frentizole, a benzothiazole derivative, for treating rheumatoid arthritis and lupus erythematosus. This research underscores the versatility of benzothiazole derivatives in drug development and their potential in treating a wide range of diseases (Rosales-Hernández et al., 2022).
Evaluation for Carcinogenicity
The carcinogenic potential of thiophene analogues, related to benzidine and 4-aminobiphenyl, has been studied. These compounds, which share a structural resemblance to this compound, were synthesized and evaluated for their potential carcinogenicity using in vitro assays. While they exhibited certain biological activities consistent with known chemistry, the overall assessment suggested a need for further in vivo studies to determine their carcinogenic potential, highlighting the importance of evaluating the safety profile of such compounds (Ashby et al., 1978).
Structure-Activity Relationships
Research into the structure-activity relationships of thiophene derivatives has been comprehensive, covering a decade of literature on various therapeutic properties. This includes a review of the chemical structures and their biological activities, indicating that modifications in the thiophene ring can lead to significant variations in pharmacological effects. Such studies are crucial for understanding how changes in the chemical structure of compounds like this compound can influence their therapeutic efficacy and safety (Drehsen & Engel, 1983).
Antimicrobial and Antitumor Potential
Thiazole derivatives have been explored for their significant antimicrobial and antitumor activities. These studies have systematized the synthesis methods and biological properties of azolylthioacetic acids and their derivatives, revealing their potential in treating infections and cancer. The diverse biological effects, including antioxidant, hypoglycemic, and antitubercular activities, highlight the potential of thiazole derivatives in developing new therapeutic agents (Chornous et al., 2016).
Mechanism of Action
Target of Action
Thiophene derivatives, which include 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid, have been reported to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives interact with their targets to induce various biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to induce a variety of biological effects, suggesting that they may have multiple molecular and cellular targets .
Safety and Hazards
The safety data sheet for a related compound, Thiophenol, indicates that it is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye damage . It is also suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .
Future Directions
Thiophene-based analogs are of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid could involve further exploration of its potential biological activities and applications.
properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODFJGNBJOPGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933760-21-5 |
Source
|
Record name | 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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